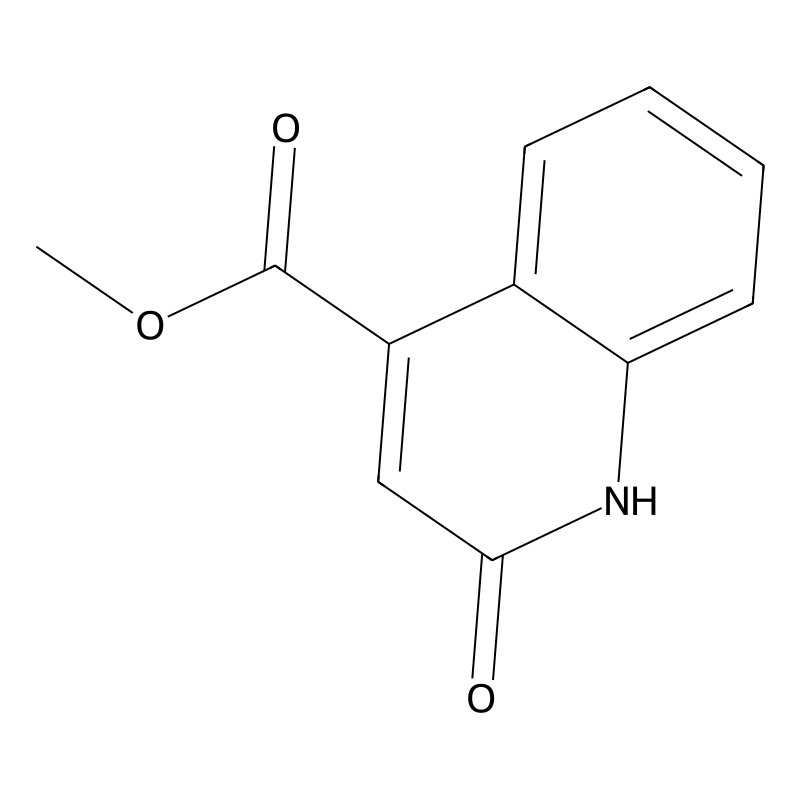

Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate is a nitrogen-containing heterocyclic compound characterized by its unique quinoline structure. It has the molecular formula and a molecular weight of approximately 203.19 g/mol. The compound features a carboxylate group at the 4-position and a ketone at the 2-position, contributing to its diverse chemical reactivity and biological activity. This compound is part of a larger class of compounds known as quinolones, which are recognized for their wide-ranging applications in medicinal chemistry, particularly in the development of pharmaceutical agents.

Quinoline Scaffold

Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate contains a quinoline core, a heterocyclic aromatic ring system found in many biologically active molecules PubChem, CID 9211. This scaffold is known to have various functionalities, including:

Functional Groups

The presence of the carbonyl group (C=O) at the 2nd position and the methyl ester group (CH3-COO) at the 4th position of the quinoline ring suggests potential for further chemical modifications to target specific biological processes.

- Alkylation Reactions: The compound can be alkylated using reagents like iodomethane in the presence of bases such as potassium carbonate, leading to the formation of various derivatives .

- Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles, yielding carboxamide derivatives that exhibit enhanced biological activity .

- Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid, which may further participate in additional reactions.

Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate exhibits significant biological activities:

- Anticancer Properties: Research indicates that derivatives of this compound show potent anticancer activity against various cancer cell lines, including esophageal squamous cell carcinoma .

- Antibacterial and Antifungal Activity: Quinolone derivatives have demonstrated effectiveness against a range of bacterial and fungal pathogens, making them valuable in treating infections .

- Anti-inflammatory Effects: Some studies suggest that these compounds may possess anti-inflammatory properties, contributing to their therapeutic potential .

The synthesis of methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate typically involves the following steps:

- Starting Material Preparation: Ethyl 1,2-dihydro-2-oxoquinoline-4-carboxylate is often used as a precursor.

- Alkylation Reaction: The precursor is dissolved in dimethylformamide and treated with iodomethane and potassium carbonate. The mixture is stirred at room temperature for several hours.

- Isolation and Purification: After the reaction completion, salts are removed by filtration, and the solvent is evaporated. The residue is then dissolved in dichloromethane and purified through recrystallization from a solvent mixture (e.g., dichloromethane/hexane) to yield methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate .

Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate has several applications:

- Pharmaceutical Development: Its derivatives are explored as potential drugs for cancer therapy due to their cytotoxic effects on tumor cells.

- Chemical Intermediates: The compound serves as an intermediate in organic synthesis for creating more complex molecules.

- Research Tools: It is utilized in various biological assays to evaluate its effects on cell proliferation and other biological processes.

Studies investigating the interactions of methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate with biomolecules have revealed:

- Binding Affinity: This compound can interact with specific proteins involved in cancer cell signaling pathways, potentially inhibiting their activity.

- Mechanism of Action: Research has focused on understanding how these compounds induce apoptosis (programmed cell death) in cancer cells through various mechanisms such as cell cycle arrest and modulation of apoptosis-related proteins .

Similar Compounds

Several compounds share structural similarities with methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate. These include:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 1,2-dihydroquinoline-4-carboxylate | Similar quinoline structure with an ethyl group | Used as a precursor for further modifications |

| Methyl 4-hydroxyquinoline-3-carboxylate | Hydroxyl group at position 4 | Exhibits different biological activity |

| 7-Methylquinolin-4-one | Ketone at position 4 with a methyl group | Known for its antibacterial properties |

Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate stands out due to its specific functional groups that enhance its biological activity and versatility in chemical synthesis compared to these similar compounds. Its unique combination of a carboxylate and ketone functionality allows for diverse reactivity patterns not found in all quinolone derivatives.